molecular formula C25H36O3P2 B15495013 di-tert-butyl((2R,3R)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

di-tert-butyl((2R,3R)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Cat. No.: B15495013
M. Wt: 446.5 g/mol
InChI Key: PNRHAZMBIFGULH-KPURRNSFSA-N
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Description

This compound belongs to a class of chiral phosphine oxides featuring a dihydrobenzo[d][1,3]oxaphosphole core. Its structure includes two tert-butyl groups on the phosphorus atom and a phenoxy substituent at the 4-position of the benzoxaphosphole ring. Unlike analogs with dimethylamino or alkoxy substituents (e.g., isopropoxy, 2,6-dimethoxyphenyl), the phenoxy group introduces distinct electronic effects due to its electron-withdrawing nature .

Properties

Molecular Formula

C25H36O3P2

Molecular Weight

446.5 g/mol

IUPAC Name

(2R,3R)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenoxy-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C25H36O3P2/c1-23(2,3)29-21-19(27-18-14-11-10-12-15-18)16-13-17-20(21)28-22(29)30(26,24(4,5)6)25(7,8)9/h10-17,22H,1-9H3/t22-,29-/m1/s1

InChI Key

PNRHAZMBIFGULH-KPURRNSFSA-N

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ primarily in the substituent at the 4-position of the benzoxaphosphole ring. The following table summarizes their properties:

Substituent (Position 4) Molecular Formula Molecular Weight Solubility Storage Conditions Applications References
Phenoxy C23H32O3P2* ~466.5 (estimated) Likely low (similar to analogs) Inert atmosphere, 2–8°C (inferred) Catalysis, asymmetric synthesis
Dimethylamino C21H37NO2P2 397.47 Not specified 2–8°C, inert atmosphere Research use
2,6-Dimethoxyphenyl C27H40O4P2 490.55 Soluble in DMSO –20°C Organic synthesis
Isopropoxy C22H38O3P2 420.47 (estimated) Not specified Inert atmosphere Research use
Benzyloxy C25H36O2P2 442.49 Not specified Not reported Specialized synthesis

*Estimated based on structural similarity to analogs.

Key Observations :

  • Steric Bulk : Substituents like 2,6-dimethoxyphenyl introduce significant steric hindrance, which may enhance enantioselectivity in asymmetric reactions .
  • Solubility: The 2,6-dimethoxyphenyl analog’s solubility in DMSO suggests polar substituents improve solubility, whereas tert-butyl and phenoxy groups may reduce it .

Research Findings and Methodological Considerations

  • Graph-Based Analysis : Graph-theoretical methods reveal that substituent changes at the 4-position significantly alter molecular topology, impacting biochemical interactions .

Q & A

Q. What are the key structural features of this compound that influence its reactivity in catalytic applications?

The compound’s reactivity is governed by:

  • Phosphine oxide moiety : Enhances electron-withdrawing effects, stabilizing transition states in phosphorylation reactions.
  • Dihydrobenzo[d][1,3]oxaphosphole framework : Provides a rigid bicyclic structure that imposes steric constraints, favoring stereoselective transformations.
  • tert-Butyl substituents : Create steric bulk, modulating substrate access to the phosphorus center .
Structural FeatureRole in Reactivity
Phosphine oxideElectron withdrawal
Oxaphosphole ringSteric rigidity
tert-Butyl groupsSteric shielding

Q. What synthetic parameters are critical for optimizing yield in multi-step routes?

Key parameters include:

  • Temperature control : Exothermic steps (e.g., phosphorylation) require cooling (0–5°C) to prevent side reactions.
  • Catalyst selection : Palladium or nickel catalysts improve coupling efficiency in aryl-ether bond formation.
  • Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance intermediate solubility .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of the (2R,3R) configuration?

Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)-BINOL derivatives) to induce desired stereochemistry.
  • Asymmetric catalysis : Chiral ligands (e.g., Josiphos) in Pd-mediated cross-couplings to maintain configuration .
  • Crystallographic analysis : X-ray diffraction to verify enantiomeric excess (≥99% ee) post-synthesis .

Q. Which analytical techniques resolve contradictions in reported stability data under varying pH conditions?

Conflicting stability data (e.g., hydrolysis rates) can be addressed via:

  • High-resolution LC-MS : Monitors degradation products at pH 2–12.
  • NMR kinetics : Tracks real-time structural changes in deuterated buffers.
  • Computational modeling : Predicts hydrolytic susceptibility of the oxaphosphole ring using DFT .
TechniqueApplication
LC-MS (Q-TOF)Identifies hydrolyzed byproducts
³¹P NMRTracks phosphorus center integrity
DFT (B3LYP/6-31G*)Models hydrolysis transition states

Q. What methodologies validate this compound’s interactions with biological targets in medicinal chemistry studies?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics to enzymes (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd).
  • Cryo-EM : Resolves binding modes in protein-ligand complexes at near-atomic resolution .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported ecotoxicological profiles across studies?

  • Reproducibility protocols : Standardize OECD Test Guideline 201 (algae growth inhibition) across labs.
  • QSAR modeling : Compare predicted vs. experimental LC₅₀ values for aquatic toxicity (e.g., conflicting H410/H412 classifications) .
Discrepancy SourceResolution Approach
Varied test organismsUse OECD-recommended species
Differing exposure timesAlign with EPA 712-C-96-335 guidelines

Application-Oriented Questions

Q. What experimental designs assess stability under industrial reaction conditions?

  • Accelerated aging studies : Expose the compound to elevated temperatures (40–80°C) and monitor decomposition via TGA/DSC.
  • Oxygen sensitivity tests : Conduct reactions under inert (N₂) vs. aerobic conditions to evaluate oxidation pathways .

Q. How does this compound’s electronic profile compare to analogues in asymmetric catalysis?

  • Cyclic Voltammetry : Measures redox potentials to compare electron-deficient phosphorus centers.
  • Hammett substituent constants : Correlate tert-butyl groups’ +I effect with reaction rate enhancements .

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